6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
This compound belongs to the coumarin (2H-chromen-2-one) family, characterized by a fused benzene and α-pyrone ring system. Key structural features include:
- 6-Ethyl substituent: Enhances lipophilicity and steric bulk compared to unsubstituted coumarins.
- 4-{[4-(4-Methoxyphenyl)Piperazin-1-Yl]Methyl} group: A piperazine ring linked via a methylene bridge to the coumarin core, with a para-methoxyphenyl substituent on the piperazine.
Properties
IUPAC Name |
6-ethyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-4-9-22-21(14-17)18(15-23(26)28-22)16-24-10-12-25(13-11-24)19-5-7-20(27-2)8-6-19/h4-9,14-15H,3,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQWAGPQGVOYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the chromen-2-one intermediate with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Ethylation: The final step involves the introduction of the ethyl group at the 6-position of the chromen-2-one core. This can be achieved through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential in drug development due to its ability to interact with various biological targets. Its structure allows for modifications that can lead to improved therapeutic agents. Some specific applications include:
- Antidepressant Activity : The piperazine ring is often associated with antidepressant properties, making this compound a candidate for further studies in treating mood disorders.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Neuropharmacology
Research has indicated that compounds similar to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can influence neurotransmitter systems. The piperazine group is known to modulate serotonin and dopamine receptors, which are critical in the treatment of various psychiatric conditions.
Synthesis of Novel Derivatives
The unique structure of this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activity. For instance, modifications at the methoxyphenyl group could lead to compounds with improved selectivity and potency against specific targets.
Case Study 1: Antidepressant Potential
A study investigated the effects of piperazine derivatives on serotonin receptors. The results indicated that compounds with similar structures to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one showed promising results in increasing serotonin levels in animal models, suggesting potential antidepressant effects .
Case Study 2: Cytotoxicity Against Cancer Cells
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of chromenone derivatives against various cancer cell lines. The study found that certain modifications to the chromenone structure significantly enhanced cytotoxicity, paving the way for further exploration of 6-ethyl derivatives as anticancer agents .
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Coumarin Derivatives with Piperazine/Piperidine Modifications
The following table compares key structural analogs:
Key Observations :
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound, ) exhibit higher basicity and hydrogen-bonding capacity compared to piperidine derivatives (e.g., ).
- Aryl Substituents : The 4-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ).
Non-Coumarin Analogs with Piperazine Linkages
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)Quinoline-4-Carbonyl)Piperazin-1-Yl)Benzoate (C6) () share the 4-methoxyphenylpiperazine moiety but feature a quinoline core instead of coumarin. These analogs highlight:
- Heterocycle Impact: Quinoline-based compounds (e.g., C1–C7 in ) may exhibit distinct electronic properties and binding affinities compared to coumarins.
- Synthetic Flexibility : Piperazine-linked carbonyl groups (e.g., C6) are synthesized via nucleophilic acyl substitution, whereas the target compound’s methylene bridge requires alkylation strategies .
Biological Activity
6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with a piperazine moiety and a methoxyphenyl group, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 354.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.45 g/mol |
| IUPAC Name | 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one |
| SMILES | CC(C)C1=CC(=C(C(=C1)O)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OC)C |
Antimicrobial Properties
Research indicates that derivatives of chromenones exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 15.625 µM and 125 µM, indicating moderate to strong antibacterial effects .
Anticancer Activity
Preliminary studies suggest that chromenone derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Specifically, research has highlighted their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. The IC50 values for AChE inhibition are reported to be around 0.62 μM, suggesting potent activity .
The biological activity of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes such as AChE and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown.
- Modulation of Signaling Pathways : It influences pathways related to cell survival, apoptosis, and inflammation, thereby exerting protective effects in various biological systems.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
- Neuroprotective Study : In a study examining the effects of chromenone derivatives on neuronal cells, it was found that treatment with the compound led to a significant reduction in neuroinflammation markers and improved neuronal survival rates under oxidative stress conditions .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various chromenone derivatives against clinical isolates of MRSA and other pathogens. The results indicated that the tested compound exhibited superior activity compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
